![molecular formula C20H25N5 B572500 N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin CAS No. 1252883-90-1](/img/structure/B572500.png)

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

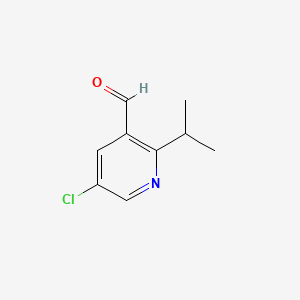

“N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C20H25N5 . It is also known as Tofacitinib Impurity P . This compound has been studied for its potential inhibitory effects on certain kinases .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring . The compound also contains a benzyl group and a methylpiperidinyl group attached to the pyrrolopyrimidine core . The exact three-dimensional conformation of the molecule can be influenced by the stereochemistry at the carbon atoms of the piperidine ring .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 335.4 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 48 Ų, and it has a complexity of 424 . The compound’s exact mass and monoisotopic mass are both 335.21099582 g/mol .

Wissenschaftliche Forschungsanwendungen

Krebstherapie und Kinasehemmung

Diese Verbindung gehört zur Klasse der Pyrrolo[2,3-d]pyrimidine, die sich als vielversprechende, multi-gezielte Kinaseinhibitoren (TKIs) und Apoptoseinduktoren erwiesen haben . Insbesondere Verbindung 5k zeigte potente zytotoxische Wirkungen gegen verschiedene Krebszelllinien. Sie hemmte Enzyme wie EGFR, Her2, VEGFR2 und CDK2 mit IC50-Werten im Bereich von 40 bis 204 nM, vergleichbar mit dem bekannten TKI Sunitinib. Mechanistische Studien ergaben, dass Verbindung 5k den Zellzyklus arretiert und Apoptose in HepG2-Zellen induziert, was sie zu einem Kandidaten für die Weiterentwicklung als multi-gezielter Kinaseinhibitor macht .

Antitumoraktivität

Das Pyrido[2,3-d]pyrimidin-Gerüst wurde auf seine Antitumoreigenschaften untersucht. Forscher haben N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidin-2,4-diamin-Derivate als CDK6-Inhibitoren synthetisiert, die Antitumoraktivität zeigten . Obwohl diese spezifische Verbindung nicht erwähnt wurde, hebt sie das Potenzial verwandter Pyrrolo[2,3-d]pyrimidine in der Krebstherapie hervor.

Medizinische Chemie und Struktur-Aktivitäts-Beziehungs-(SAR-)Studien

Die halogenierten TKIs, einschließlich Pyrrolo[2,3-d]pyrimidine, sind strategisch so konzipiert, dass sie die Potenz, Selektivität und pharmakologischen Eigenschaften verbessern . Forscher haben verschiedene Synthesemethoden zur Entwicklung von Pyrido[2,3-d]pyrimidinen untersucht, wobei die Betonung auf Kondensationstechniken und Pyridin-Annelationsreaktionen liegt . Das Verständnis der SAR dieser Verbindungen ist entscheidend für die Optimierung ihrer therapeutischen Wirkungen.

Gezielte Ansprache spezifischer Kinasen

Forscher können die Selektivität von Pyrrolo[2,3-d]pyrimidinen gegenüber spezifischen Kinasen untersuchen, die in Krebswegen beteiligt sind. Die Identifizierung von Kinasen, die eine kritische Rolle bei der Tumorentstehung spielen, kann die Entwicklung effektiverer Therapien lenken.

Zusammenfassend lässt sich sagen, dass N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin vielversprechend als multi-gezielter Kinaseinhibitor und Apoptoseinduktor ist. Seine potenziellen Anwendungen umfassen Krebstherapie, medizinische Chemie, Wirkstoffdesign und Kombinationsbehandlungen. Weitere Forschungs- und Optimierungsarbeiten sind erforderlich, um sein volles therapeutisches Potenzial auszuschöpfen. 🌟 .

Wirkmechanismus

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its target leads to the inhibition of PKB, thereby disrupting the PI3K signaling pathway .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action results in significant molecular and cellular effects, particularly in the context of cancer therapy .

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential inhibitory effects on various kinases . This could include detailed studies of its binding interactions with these enzymes, as well as investigations into its potential therapeutic applications. Additionally, further studies could be conducted to optimize its chemical structure for improved potency and selectivity .

Biochemische Analyse

Biochemical Properties

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of protein kinase B (PKB or Akt). This compound exhibits ATP-competitive inhibition, selectively targeting PKB over closely related kinases such as PKA . The interaction with PKB involves binding to the pleckstrin homology (PH) domain, which is essential for the activation of PKB by phosphorylation . This selective inhibition is significant for its potential use in cancer therapy, as PKB is a key player in cell survival and proliferation pathways.

Cellular Effects

The effects of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K-PKB-mTOR pathway . By inhibiting PKB, it disrupts downstream signaling events that promote cell growth, protein translation, and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through ATP-competitive inhibition of PKB . The compound binds to the ATP-binding site of PKB, preventing its activation by phosphorylation. This binding interaction is highly selective, with up to 150-fold selectivity for PKB over PKA . The inhibition of PKB leads to decreased phosphorylation of its substrates, such as GSK3β, FKHRL1, BAD, and mTOR, which are involved in promoting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been observed to change over time. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PKB activity, resulting in long-term suppression of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites . These metabolic processes are crucial for its clearance from the body and can influence its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues involve interactions with specific transporters and binding proteins . The compound is known to penetrate cell membranes effectively and accumulate in target tissues where PKB is active . This selective distribution is essential for its therapeutic action and helps to maximize its efficacy while minimizing off-target effects .

Subcellular Localization

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is localized within specific subcellular compartments, particularly in the cytoplasm where PKB is predominantly active . The compound’s localization is facilitated by its ability to bind to the PH domain of PKB, directing it to the inner side of the plasma membrane . This subcellular targeting is crucial for its inhibitory action and ensures that it effectively disrupts PKB-mediated signaling pathways .

Eigenschaften

IUPAC Name |

N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWNXPTXDOVDFE-MAUKXSAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B572427.png)

![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)

![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)